2-Amino-5-bromo-4-methoxybenzaldehyde

Description

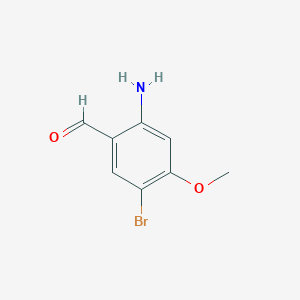

2-Amino-5-bromo-4-methoxybenzaldehyde (CAS: 1036756-11-2) is a halogenated aromatic aldehyde with a molecular formula of C₈H₇BrNO₂. It features a bromine atom at position 5, a methoxy group at position 4, and an amino group at position 2 on the benzaldehyde backbone. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic compounds, such as indoles and quinolines, due to its reactive aldehyde group and electron-donating substituents . It is commercially available at 95% purity, though some suppliers have discontinued production .

Properties

CAS No. |

1036756-11-2 |

|---|---|

Molecular Formula |

C8H8BrNO2 |

Molecular Weight |

230.06 g/mol |

IUPAC Name |

2-amino-5-bromo-4-methoxybenzaldehyde |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,10H2,1H3 |

InChI Key |

ATTFTXASVWTGHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical structural analogues of 2-Amino-5-bromo-4-methoxybenzaldehyde, highlighting differences in functional groups, substituent positions, and applications:

Functional Group Impact on Reactivity

- Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound facilitates nucleophilic additions (e.g., Schiff base formation), whereas the carboxylic acid in its analogue (CAS 169045-04-9) enables acid-catalyzed reactions like esterification .

- Substituent Position : Shifting the methoxy group from C4 (target compound) to C3 (CAS 205533-21-7) alters electronic effects, reducing electrophilicity at the aldehyde and limiting condensation reactivity .

- Amino Group Modifications: Replacing the amino group with a diethylamino group (CAS 1706436-99-8) increases steric hindrance and basicity, making the compound more soluble in organic solvents .

Commercial Availability and Challenges

Researchers often rely on custom synthesis or structurally similar compounds (e.g., CAS 1706436-99-8) for applications requiring enhanced stability .

Q & A

Basic: What are the standard synthetic routes for 2-Amino-5-bromo-4-methoxybenzaldehyde, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or protection/deprotection strategies. For example, starting from 2-hydroxy-4-methoxybenzaldehyde, bromination at the 5-position can be achieved using bromine (Br₂) in acetic acid or HBr with a catalyst like FeBr₃ . Key conditions include:

- Temperature : Elevated temperatures (80–100°C) to activate the benzene ring for electrophilic substitution.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Protecting groups : Methoxy groups may require protection during bromination to prevent side reactions.

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The methoxy (-OCH₃) group appears as a singlet (~δ 3.8–4.0 ppm), while the aldehyde proton resonates at δ 9.8–10.2 ppm. Bromine’s inductive effect deshields adjacent protons .

- IR Spectroscopy : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 230 (M⁺) with isotopic patterns characteristic of bromine .

Advanced: What strategies mitigate competing side reactions during derivative synthesis (e.g., over-oxidation or premature substitution)?

- Controlled Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to prevent over-oxidation of the aldehyde to carboxylic acid .

- Selective Protection : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to avoid unwanted nucleophilic attacks during substitution reactions .

- Low-Temperature Conditions : For reduction (e.g., converting aldehyde to alcohol), employ NaBH₄ at 0–5°C to minimize side products .

Advanced: How does computational modeling predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

Density Functional Theory (DFT) calculations reveal that the methoxy group’s electron-donating nature activates the benzene ring at specific positions. For example:

- Electrophilic Sites : The 5-bromo and 4-methoxy substituents direct nucleophiles to the 2- and 6-positions .

- Charge Distribution : Mulliken charge analysis identifies the aldehyde carbon as highly electrophilic, facilitating Schiff base formation .

Basic: What are common derivatives of this compound, and their medicinal applications?

- Schiff Bases : Condensation with amines yields imines, studied as antimicrobial agents .

- Benzoxazoles : Cyclization with thiourea produces heterocycles with antitumor activity .

- Reduced Alcohols : Catalytic hydrogenation generates benzyl alcohols used in prodrug design .

Advanced: How do solvent polarity and temperature affect regioselectivity in electrophilic substitution?

- Polar Solvents (e.g., DMSO) : Stabilize transition states, favoring para-substitution relative to the methoxy group .

- Nonpolar Solvents (e.g., Toluene) : Promote meta-substitution due to reduced solvation of intermediates.

- Temperature Effects : Higher temperatures (100–120°C) increase ortho/para ratios by overcoming steric hindrance .

Basic: What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- PPE : Use nitrile gloves and fume hoods to avoid skin/eye contact; aldehyde vapors are irritants .

- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid brominated byproducts .

Advanced: How to resolve contradictions in reported spectroscopic data across studies?

- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (e.g., single-crystal studies in ).

- Isotopic Labeling : Use ²H/¹³C-labeled analogs to distinguish overlapping signals .

- Dynamic NMR : Analyze temperature-dependent spectra to confirm conformational equilibria .

Basic: How does the methoxy group influence reactivity compared to non-methoxy analogs?

- Electron Donation : Methoxy’s +M effect increases ring electron density, accelerating electrophilic substitution but deactivating the aldehyde toward nucleophilic attack .

- Steric Effects : The bulky methoxy group hinders substitution at adjacent positions, favoring para-bromination .

Advanced: What enzymatic targets are explored using this compound, and what assay methodologies apply?

- Tyrosinase Inhibition : UV-Vis assays monitor dopachrome formation; IC₅₀ values correlate with substituent electronegativity .

- Kinase Binding : Fluorescence polarization assays track displacement of ATP-competitive probes .

- Anticancer Screens : MTT assays evaluate cytotoxicity against HeLa cells, with EC₅₀ values reported in µM ranges .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.